molecular formula C16H20N2OS B2511619 2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-propyl-3,4-dihydroquinazolin-4-one CAS No. 2309186-86-3

2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-propyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2511619
CAS No.: 2309186-86-3
M. Wt: 288.41
InChI Key: UDHQVWOPJAHORJ-UHFFFAOYSA-N
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Description

2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-propyl-3,4-dihydroquinazolin-4-one is an organic compound with a complex structure that includes a quinazolinone core, a propyl group, and a sulfanyl group attached to a methylbutenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-propyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the propyl group and the sulfanyl group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-propyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield different derivatives.

    Substitution: The propyl group or the sulfanyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-propyl-3,4-dihydroquinazolin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-propyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may act by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzoic acid
  • 3-(3-Methylbut-2-en-1-yl)-3H-purin-6-amine
  • Succinic acid, 3-methylbut-2-en-1-yl diphenylmethyl ester

Uniqueness

2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-propyl-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups and its quinazolinone core. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds. For example, the presence of the sulfanyl group attached to a methylbutenyl chain may enhance its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-(3-methylbut-2-enylsulfanyl)-3-propylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-4-10-18-15(19)13-7-5-6-8-14(13)17-16(18)20-11-9-12(2)3/h5-9H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHQVWOPJAHORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N=C1SCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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